![molecular formula C11H8Cl3F3O B14624368 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane CAS No. 58993-26-3](/img/structure/B14624368.png)
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a trichloroethyl group and a trifluoromethyl-substituted phenyl group attached to the oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of 2-(2,2,2-trichloroethyl)-2-[3-(trifluoromethyl)phenyl]ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The trichloroethyl and trifluoromethyl groups may enhance the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2,2-Trichloroethyl)-2-phenyl oxirane
- 2-(2,2,2-Trichloroethyl)-2-[4-(trifluoromethyl)phenyl]oxirane
- 2-(2,2,2-Trichloroethyl)-2-[3-(difluoromethyl)phenyl]oxirane
Uniqueness
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane is unique due to the presence of both trichloroethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Propiedades
Número CAS |
58993-26-3 |
|---|---|
Fórmula molecular |
C11H8Cl3F3O |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
2-(2,2,2-trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C11H8Cl3F3O/c12-10(13,14)5-9(6-18-9)7-2-1-3-8(4-7)11(15,16)17/h1-4H,5-6H2 |
Clave InChI |
MFRAFWAAWZIMTR-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
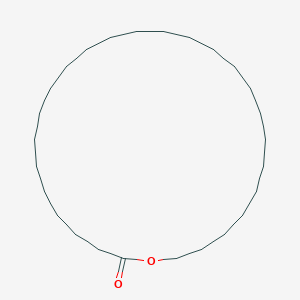
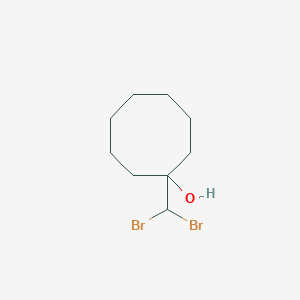


![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)

![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)

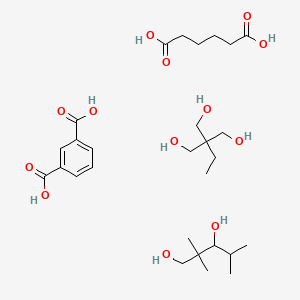

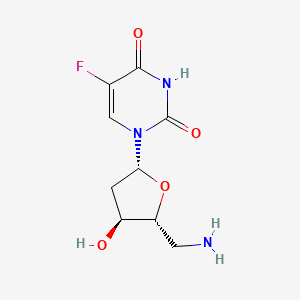
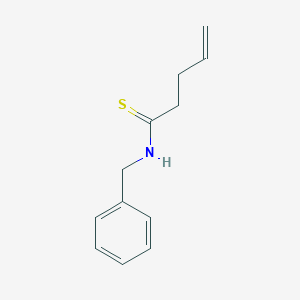
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
